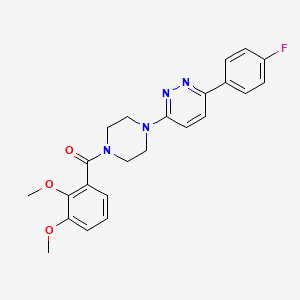

6-Hydroxykaempferol-3,6,7-triglucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxykaempferol-3,6,7-triglucoside is a bioactive flavonoid compound found in the petals of Carthamus tinctorius (safflower). This compound is known for its antioxidant properties and potential health benefits . It is a member of the flavonoid-7-O-glycosides class and has a molecular formula of C33H40O22 with a molecular weight of 788.66 g/mol .

作用机制

Target of Action

The primary targets of 6-Hydroxykaempferol-3,6,7-triglucoside (HGG) are hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in the regulation of cellular responses to hypoxia and inflammation, respectively .

Mode of Action

HGG interacts with its targets, HIF-1α and NF-κB, by regulating their expressions at both transcriptome and protein levels . This interaction results in the mitigation of the inflammatory response .

Biochemical Pathways

The affected biochemical pathway is the HIF-1α/NF-κB signaling pathway . The downstream effects include the reversal of the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and the reduction of the release of IL-6 after oxygen-glucose deprivation followed by reoxygenation (OGD/R) .

Pharmacokinetics

It’s known that hgg is a bioactive compound found in safflower , suggesting it may be absorbed and metabolized in the body to exert its effects.

Result of Action

HGG significantly protects against OGD/R induced endothelial injury, and decreases apoptosis in human umbilical vein endothelial cells (HUVECs) . Moreover, HGG exhibits protective effects against phenylhydrazine (PHZ)-induced zebrafish thrombosis and improves blood circulation .

Action Environment

The in vitro and in vivo studies suggest that the compound’s action can be influenced by conditions of hypoxia and reoxygenation .

生化分析

Biochemical Properties

6-Hydroxykaempferol-3,6,7-triglucoside can inhibit platelet aggregation induced by collagen . It also shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Cellular Effects

This compound has been shown to significantly protect endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R) in human umbilical vein endothelial cells (HUVECs) . It decreases HUVECs apoptosis by regulating expressions of hypoxia inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the enzyme . It is a competitive tyrosinase inhibitor with an IC50 value of 124 μM . It effectively inhibits the activity of the enzyme .

Temporal Effects in Laboratory Settings

The product is stable for two years when stored at the recommended temperature

Dosage Effects in Animal Models

The anti-thrombotic effect of this compound in vivo was evaluated using phenylhydrazine (PHZ)-induced zebrafish thrombosis model . It exhibited protective effects against PHZ-induced zebrafish thrombosis and improved blood circulation

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxykaempferol-3,6,7-triglucoside typically involves the extraction from natural sources such as safflower petals. The process includes drying the petals, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound .

化学反应分析

Types of Reactions

6-Hydroxykaempferol-3,6,7-triglucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various glycosides and oxidized derivatives, which can have different biological activities and properties .

科学研究应用

6-Hydroxykaempferol-3,6,7-triglucoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.

Medicine: Research has shown potential therapeutic effects in cardiovascular diseases, including the inhibition of platelet aggregation and protection against endothelial injury

Industry: It is used in the development of health supplements and cosmetics due to its bioactive properties.

相似化合物的比较

6-Hydroxykaempferol-3,6,7-triglucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Similar compounds include:

- 6-Hydroxykaempferol-3-glucoside

- 6-Hydroxykaempferol-3,6-diglucoside

- 6-Hydroxykaempferol-3-rutinoside-6-glucoside

These compounds share similar flavonoid structures but differ in the number and position of glycoside groups, which can affect their biological activities and applications .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14-,15-,17-,18-,19-,22+,23+,24+,25-,26-,27-,31-,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKKAOXNQVUMQ-JRMHXNAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)

![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)

![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)

![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)

![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)

![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)